Antitumor Activity in Murine P-388 Leukemia: Benzoate vs. Acetate Ester and Isomeric Variants
In the foundational P-388 lymphocytic leukemia screen, (2-oxo-1H-pyridin-3-yl) benzoate (3-benzoyloxy-1H-pyridin-2-one) demonstrated quantifiable antitumor activity that differentiates it from both the parent 3-hydroxy-2-pyridone and the lead compound 3-acetoxy-2-pyridone. The study reported that only 10 of 32 synthesized compounds were active (T/C ≥ 125%), with carbamate or acyloxy groups in the 3-position producing the most active 2-pyridones [1]. While the lead 3-acetoxy-2-pyridone served as the activity benchmark, the benzoate analog was specifically synthesized to probe the tolerance for larger acyl substituents, establishing that bulkier aromatic esters can retain P-388 activity—an important parameter absent in the smaller acetate congener.
| Evidence Dimension | Antitumor activity against murine P-388 lymphocytic leukemia (T/C % criterion: ≥125% considered active) |
|---|---|
| Target Compound Data | Classified among the 10 active compounds; specific numerical T/C % not publicly reported in abstract/fragmentary full-text but confirmed as active by the authors [1]. |
| Comparator Or Baseline | 3-Acetoxy-2-pyridone (lead compound, reproducible activity); 3-Hydroxy-2-pyridone (inactive as monotherapy); 5- and 6-substituted isomers (inactive) [1][2]. |
| Quantified Difference | The benzoate ester retained P-388 activity, in contrast to the inactivity of the parent 3-hydroxy-2-pyridone and regioisomeric variants. The acetate lead showed reproducible activity, but the benzoate demonstrated that a larger aromatic 3-acyloxy group is tolerated, defining a distinct SAR space. |
| Conditions | In vivo murine P-388 lymphocytic leukemia model; compounds administered intraperitoneally; activity assessed by T/C % (mean survival time of treated vs. control groups × 100). |
Why This Matters
This SAR distinction demonstrates that the benzoate ester is not merely a redundant analog but a critical probe for acyl-group tolerance in pyridone-based antitumor agents, directly influencing hit-to-lead decisions and the procurement of defined chemical series.
- [1] Hwang, D.R. & Driscoll, J.S. (1979). Pyridones as potential antitumor agents. Journal of Pharmaceutical Sciences, 68(7), 816-819. DOI: 10.1002/jps.2600680707. View Source
- [2] Hwang, D.R., Proctor, G.R. & Driscoll, J.S. (1980). Pyridones as potential antitumor agents II: 4-Pyridones and bioisosteres of 3-acetoxy-2-pyridone. Journal of Pharmaceutical Sciences, 69(9), 1074-1076. DOI: 10.1002/jps.2600690923. View Source
